molecular formula C23H48O2Si B13946404 Trimethylsilyl 3,7,11,15-tetramethylhexadecanoate CAS No. 55517-59-4

Trimethylsilyl 3,7,11,15-tetramethylhexadecanoate

Cat. No.: B13946404
CAS No.: 55517-59-4
M. Wt: 384.7 g/mol
InChI Key: OHPFDZRPHVRQNT-UHFFFAOYSA-N
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Description

Trimethylsilyl 3,7,11,15-tetramethylhexadecanoate is a chemical compound with the molecular formula C23H48O2Si. It is a derivative of hexadecanoic acid, where the hydrogen atoms are replaced by trimethylsilyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyl 3,7,11,15-tetramethylhexadecanoate can be synthesized through the reaction of 3,7,11,15-tetramethylhexadecanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 3,7,11,15-tetramethylhexadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Trimethylsilyl 3,7,11,15-tetramethylhexadecanoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which trimethylsilyl 3,7,11,15-tetramethylhexadecanoate exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group enhances the lipophilicity of the compound, facilitating its incorporation into lipid membranes and improving its stability. This property is particularly useful in drug delivery systems, where the compound can enhance the bioavailability of active pharmaceutical ingredients .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its enhanced lipophilicity and stability, making it more suitable for applications in drug delivery and lipid metabolism studies compared to its analogs .

Properties

CAS No.

55517-59-4

Molecular Formula

C23H48O2Si

Molecular Weight

384.7 g/mol

IUPAC Name

trimethylsilyl 3,7,11,15-tetramethylhexadecanoate

InChI

InChI=1S/C23H48O2Si/c1-19(2)12-9-13-20(3)14-10-15-21(4)16-11-17-22(5)18-23(24)25-26(6,7)8/h19-22H,9-18H2,1-8H3

InChI Key

OHPFDZRPHVRQNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O[Si](C)(C)C

Origin of Product

United States

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